molecular formula C10H10N2O2 B1601262 Ethyl imidazo[1,5-a]pyridine-5-carboxylate CAS No. 76292-67-6

Ethyl imidazo[1,5-a]pyridine-5-carboxylate

Cat. No. B1601262
CAS RN: 76292-67-6
M. Wt: 190.2 g/mol
InChI Key: ZHDWLOWRAYJJMT-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,5-a]pyridine-5-carboxylate is characterized by a fused bicyclic 5,6 heterocycle . This unique chemical structure contributes to its versatility and wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine undergoes a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions can produce imidazo[1,5-a]pyridines in very good yields . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .


Physical And Chemical Properties Analysis

Ethyl imidazo[1,5-a]pyridine-5-carboxylate is a solid at room temperature . It has a molecular weight of 190.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
    • A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
  • Materials Science

    • Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
  • Optoelectronic Devices

    • In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices .
  • Sensors

    • Imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors .
  • Anti-Cancer Drugs

    • Imidazo[1,5-a]pyridine derivatives have shown potential as anti-cancer drugs .
  • Cyclocondensation, Cycloaddition, Oxidative Cyclization, and Transannulation Reactions

    • Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
    • This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
  • Emitters for Confocal Microscopy and Imaging

    • Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as emitters for confocal microscopy and imaging .
  • Organic Synthesis and Pharmaceutical Chemistry

    • Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Safety And Hazards

According to the safety data sheet, Ethyl imidazo[1,5-a]pyridine-5-carboxylate should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field . Therefore, future research may focus on exploring new synthetic methodologies and applications of these compounds.

properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWLOWRAYJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504779
Record name Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,5-a]pyridine-5-carboxylate

CAS RN

76292-67-6
Record name Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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